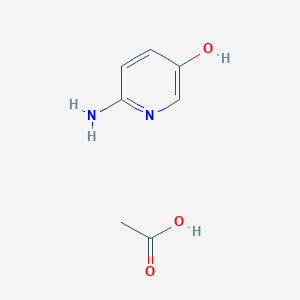

6-Aminopyridin-3-ol acetate

Description

Contextualization of Pyridine (B92270) Chemistry in Heterocyclic Compound Synthesis

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in organic chemistry. numberanalytics.comnumberanalytics.com Its unique electronic properties and reactivity make it a versatile scaffold for the synthesis of a wide range of complex molecules. numberanalytics.comnumberanalytics.com The nitrogen atom in the pyridine ring imparts a degree of basicity and influences the reactivity of the carbon atoms, making it susceptible to both electrophilic and nucleophilic substitution reactions. nih.gov This reactivity has been harnessed by chemists to create a diverse library of pyridine derivatives with a broad spectrum of applications, particularly in the development of pharmaceuticals and agrochemicals. numberanalytics.comnih.gov

Significance of Aminopyridinols as Chemical Entities

Within the broader class of pyridine derivatives, aminopyridinols are a particularly important subclass characterized by the presence of both an amino (-NH2) and a hydroxyl (-OH) group on the pyridine ring. These functional groups provide multiple points for further chemical modification, making them valuable intermediates in the synthesis of more complex molecules. chemimpex.com The combination of the amino and hydroxyl groups can also impart specific biological activities, and these compounds are actively investigated for their potential as therapeutic agents. chemimpex.comnih.gov

Overview of the 6-Aminopyridin-3-ol Scaffold as a Research Focus

The 6-Aminopyridin-3-ol scaffold, specifically, has garnered significant attention in the research community. This particular arrangement of functional groups on the pyridine ring has been identified as a key pharmacophore in a number of biologically active molecules. nih.gov Research has shown that derivatives of this scaffold exhibit a range of biological activities, including potential applications in oncology and the treatment of inflammatory diseases. chemimpex.comnih.gov The versatility of this scaffold allows for the creation of diverse chemical libraries for screening and drug discovery efforts. nih.gov

Scope and Academic Relevance of Research on 6-Aminopyridin-3-ol Acetate (B1210297) and its Related Derivatives

6-Aminopyridin-3-ol acetate is the acetate salt of 6-Aminopyridin-3-ol. The acetate form can influence the compound's physical properties, such as solubility, which can be advantageous in certain synthetic applications. Research into this compound and its derivatives is academically relevant for several reasons. It contributes to a deeper understanding of the structure-activity relationships of this class of compounds, paving the way for the rational design of new therapeutic agents. nih.gov Furthermore, the development of novel synthetic routes to access these molecules is an active area of research, driving innovation in synthetic methodology. researchgate.netgoogle.com The study of these derivatives also extends to their potential use in material science and as ligands in coordination chemistry. chemimpex.com

Properties

IUPAC Name |

acetic acid;6-aminopyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O.C2H4O2/c6-5-2-1-4(8)3-7-5;1-2(3)4/h1-3,8H,(H2,6,7);1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCJFZNUESSNEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC(=NC=C1O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for the 6 Aminopyridin 3 Ol Scaffold and Its Derivatives

Established Synthetic Routes for Aminopyridinols

Traditional methods for the synthesis of aminopyridinols rely on fundamental organic reactions that introduce the key amino group onto a pre-existing pyridinol or pyridine (B92270) ring system.

Ammonolysis is a chemical process where a molecule is cleaved by reaction with ammonia (B1221849) or an amine. wikipedia.org In the context of aminopyridinol synthesis, this typically involves the displacement of a leaving group, such as a halogen, from a halopyridine precursor. The process, often referred to as Hoffmann's ammonolysis when using haloalkanes, involves heating the substrate with a concentrated solution of ammonia, often in a sealed tube with a solvent like ethanol, to produce the corresponding amine. wikipedia.org

This nucleophilic substitution reaction can be applied to appropriately substituted pyridines. For instance, the synthesis of an aminopyridine can be achieved via the amination of a bromopyridine derivative. Copper(I) has been shown to be an effective catalyst for this transformation, allowing the reaction to proceed under milder conditions using aqueous ammonia. researchgate.net The general mechanism involves the attack of ammonia on an electrophilic carbon, leading to the formation of the amine product. wikipedia.org High-temperature ammonolysis in continuous-flow microreactors has also been developed as a safe and efficient method for synthesizing amino compounds from their nitro precursors, a technique that could be adapted for aminopyridinol synthesis. mdpi.com

Table 1: Examples of Ammonolysis Conditions This table is generated based on general ammonolysis principles and related reactions.

| Starting Material | Reagents | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Halopyridine | Aqueous Ammonia | Copper(I) salt, DMEDA | Ethylene Glycol, 60-100°C | Aminopyridine | researchgate.net |

| 1-Nitroanthraquinone | Aqueous Ammonia | None | Continuous-flow, 213°C | 1-Aminoanthraquinone | mdpi.com |

| Ester | Ammonia/Methanol | None or Base | 25°C | Amide | nih.gov |

A common and powerful two-step strategy for introducing an amino group onto an aromatic ring is through a nitration-reduction sequence. youtube.com This pathway is highly applicable to the synthesis of aminopyridinols.

The first step involves the electrophilic aromatic substitution (EAS) reaction of a pyridinol precursor with a nitrating agent. Typically, a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is used to generate the highly electrophilic nitronium ion (NO₂⁺). youtube.com The pyridinol ring, being activated by the hydroxyl group, directs the nitration to an ortho or para position.

In the second step, the resulting nitropyridinol is reduced to the corresponding aminopyridinol. This reduction can be accomplished using various reagents. youtube.com Catalytic hydrogenation with hydrogen gas (H₂) over a metal catalyst like palladium on carbon (Pd/C) is a clean and efficient method. Alternatively, metal-acid systems, such as iron (Fe) or tin (Sn) in the presence of an acid like acetic acid or hydrochloric acid, are widely used for this transformation. youtube.com The electrochemical reduction of nitrate (B79036) to ammonia is also an emerging sustainable alternative. rsc.orgresearchgate.netrsc.orgnanoge.org

Reaction Scheme: Nitration-Reduction of Pyridinol

Reduction Agents: H₂/Pd-C or Fe/Acid

The Hofmann degradation, or Hofmann rearrangement, is a classic method for converting a primary amide into a primary amine with one fewer carbon atom. uobabylon.edu.iq This strategy can be adapted to synthesize aminopyridinols starting from cyanopyridines.

The synthesis would begin with a cyanopyridine that has a hydroxyl group or a protected hydroxyl group. The cyano group (nitrile) is first hydrolyzed to a primary amide (carboxamide). This hydrolysis can be achieved under acidic or basic conditions. The resulting pyridinecarboxamide is then subjected to the Hofmann degradation conditions: treatment with bromine (Br₂) or N-bromosuccinimide and a strong base like sodium hydroxide (B78521) (NaOH). This sequence induces a rearrangement where the alkyl or aryl group migrates from the carbonyl carbon to the nitrogen atom, with the subsequent loss of the carbonyl group as carbonate, yielding the primary aminopyridine. uobabylon.edu.iq While established, this route can be limited by the need for harsh reagents and potential side reactions. rsc.org

Novel and Optimized Synthetic Protocols for the 6-Aminopyridin-3-ol Core

Recent research has focused on developing more flexible, efficient, and selective methods for constructing the 6-aminopyridin-3-ol scaffold and its derivatives.

Modular or "domino" synthetic strategies aim to build complex molecules from simple, variable building blocks in a streamlined fashion. nih.govresearchgate.net These approaches are highly valuable for creating libraries of substituted aminopyridinols for structure-activity relationship studies.

One such approach involves a cascade reaction that combines cross-coupling, electrocyclization, and oxidation steps. For example, a Cu-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates can generate 3-azatriene intermediates. These intermediates then undergo a thermal 6π-electrocyclization followed by air oxidation to furnish highly substituted pyridines. organic-chemistry.org By carefully choosing the starting alkenylboronic acid and oxime, a wide variety of substitution patterns can be installed on the pyridine ring. This modularity allows for the systematic variation of substituents around the core, which could be readily applied to the synthesis of diverse aminopyridinol analogues. organic-chemistry.org Modular pathway engineering in yeast has also been used to produce aromatic compounds, demonstrating a biological approach to modular synthesis. nih.gov

Table 2: Comparison of Synthetic Strategy Features This table provides a conceptual comparison of synthetic strategies.

| Strategy | Key Features | Advantages | Potential Application | Reference |

|---|---|---|---|---|

| Classical Routes | Well-established, predictable | Reliable for specific targets | Synthesis of parent aminopyridinols | researchgate.netyoutube.com |

| Modular Synthesis | Cascade reactions, variable inputs | High efficiency, diversity-oriented | Library synthesis of substituted aminopyridinols | researchgate.netorganic-chemistry.org |

| Biocatalysis | Enzyme-driven, stereoselective | High enantiopurity, mild conditions | Synthesis of chiral aminopyridine derivatives | rsc.org |

Introducing chirality into molecules is crucial for developing selective pharmaceutical agents. While the core 6-aminopyridin-3-ol is achiral, stereocenters are often introduced in the substituents attached to the pyridine ring.

Biocatalytic methods have emerged as powerful tools for achieving high stereoselectivity. rsc.org Enzymes such as imine reductases (IREDs) can be used in cascade reactions to synthesize chiral cyclic amines with high enantiopurity. For example, a multi-enzymatic cascade using a galactose oxidase (GOase) and an IRED can convert readily available amino alcohols into enantiopure cyclic amines like 3-aminopiperidines. rsc.org This type of enzymatic strategy could be adapted to create chiral side chains which are then attached to the aminopyridinol scaffold, or to perform stereoselective modifications on derivatives of the core structure.

Organocatalysis also provides a route to chiral amine derivatives. For instance, the cascade reaction of sulfur ylides and nitro-olefins, catalyzed by thiourea (B124793) and N,N-dimethylaminopyridine (DMAP), can produce chiral oxazolidinones, which are precursors to chiral amino alcohols. nih.gov Such methods offer precise control over the stereochemical outcome of the reaction, which is essential for synthesizing specific enantiomers of complex aminopyridine derivatives. nih.gov

Catalytic Approaches in 6-Aminopyridin-3-ol Scaffold Synthesis

Catalytic methods are central to the synthesis of the 6-aminopyridin-3-ol scaffold, providing powerful tools for the formation of key carbon-carbon and carbon-heteroatom bonds. eie.gr These reactions are often characterized by their high efficiency and selectivity, enabling the construction of complex molecular architectures from simpler precursors. The use of transition metals as catalysts is particularly prominent in this field. beilstein-journals.org

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis and are instrumental in the functionalization of pyridine rings. eie.gr These reactions facilitate the formation of carbon-carbon and carbon-heteroatom bonds, which is crucial for building the 6-aminopyridin-3-ol scaffold and its derivatives. Various transition metals, including palladium, copper, and rhodium, have been explored for their catalytic activity in the synthesis of related heterocyclic compounds. beilstein-journals.orgmdpi.com

The general applicability of these methods allows for the introduction of a wide range of substituents onto the pyridine core, starting from appropriately halogenated or otherwise activated pyridine precursors. For instance, the Sonogashira coupling, a palladium/copper co-catalyzed reaction, is effective for creating carbon-carbon bonds between aryl halides and terminal alkynes, a strategy that can be adapted for the elaboration of pyridin-3-ol frameworks. mdpi.com

| Reaction Type | Catalyst System (Example) | Bond Formed | Relevance to 6-Aminopyridin-3-ol Scaffold |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ / Ligand | C-C | Functionalization of the pyridine ring |

| Heck Reaction | Pd(OAc)₂ / Ligand | C-C | Introduction of alkenyl groups |

| Sonogashira Coupling | Pd(PPh₃)₄ / CuI | C-C (alkynyl) | Elaboration of the pyridine backbone mdpi.com |

| Buchwald-Hartwig Amination | Pd(OAc)₂ / Xantphos | C-N | Introduction of the amino group vulcanchem.com |

Palladium-Catalyzed Amination and Coupling Reactions

Palladium catalysts are particularly versatile and have been extensively used for the formation of carbon-nitrogen bonds in the synthesis of aromatic amines. pleiades.onlinemit.edu The Buchwald-Hartwig amination is a key palladium-catalyzed cross-coupling reaction for forming C-N bonds and is a method of choice for introducing the amino group onto the pyridine ring to create the 6-aminopyridin-3-ol scaffold. vulcanchem.com This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a bulky electron-rich phosphine (B1218219) ligand. mit.edu

The scope of palladium-catalyzed amination is broad, accommodating a wide variety of amines and aryl halides, including those with multiple heteroatoms which can be challenging substrates. mit.edunih.gov For the synthesis of 6-aminopyridin-3-ol derivatives, a common strategy involves the amination of a 6-halopyridin-3-ol precursor. The choice of ligand is crucial for the success of these reactions, with bulky biarylphosphine ligands often showing superior performance. nih.gov

| Catalyst / Ligand System (Example) | Substrates | Key Feature |

| Pd(OAc)₂ / Xantphos | 6-chloropyridin-3-ol and an amine | Effective for C-N bond formation vulcanchem.com |

| Pd₂(dba)₃ / P(t-Bu)₂-o-biphenyl | Aryl bromide and aniline | "One-pot" synthesis of triarylamines mit.edu |

| Pd precatalyst / tBuBrettPhos | Bromoimidazoles and amines | Amination of unprotected heterocycles nih.gov |

Copper-Catalyzed Carbon-Nitrogen Bond Formation

Copper-catalyzed reactions, particularly the Ullmann condensation, represent a classical and still highly relevant method for the formation of carbon-nitrogen bonds. beilstein-journals.orgmdpi.com These reactions are often a practical alternative to palladium-catalyzed methods and can be advantageous in certain contexts. acs.org In the synthesis of the 6-aminopyridin-3-ol scaffold, copper catalysis can be employed to introduce the amino group at the 6-position of the pyridine ring. rsc.org

Modern advancements in copper catalysis have led to the development of milder reaction conditions, often through the use of supporting ligands that stabilize the copper catalyst and facilitate the C-N bond-forming step. acs.orgresearchgate.net These reactions can tolerate a range of functional groups and have been successfully applied to the amination of various halopyridines. mdpi.comrsc.org The mechanism is often proposed to involve an oxidative addition/reductive elimination pathway, similar to palladium catalysis. mdpi.com

| Catalyst System (Example) | Reaction Type | Application |

| CuI / Ligand | Ullmann Condensation | N-arylation of amines beilstein-journals.orgrsc.org |

| CuBr / Ligand | C-N Coupling | Arylation of N-nucleophiles acs.org |

| Copper powder / Ethylene glycol | Ligand-free amination | Synthesis of anilines from aryl halides mdpi.com |

Green Chemistry Principles in 6-Aminopyridin-3-ol Synthesis Research

The principles of green chemistry are increasingly being integrated into the synthetic strategies for pharmaceuticals and fine chemicals, including the 6-aminopyridin-3-ol scaffold. colab.ws Research in this area focuses on minimizing the environmental impact of chemical processes. This includes the use of less hazardous solvents, developing catalyst systems that can be recycled, and designing reactions with high atom economy. vulcanchem.com

For the synthesis of pyridine derivatives, approaches such as ultrasound-induced reactions and the use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG) are being explored. ijpsonline.comresearchgate.net In the context of catalytic synthesis, the development of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is a key area of green chemistry research. rsc.org While specific green chemistry applications for 6-aminopyridin-3-ol acetate (B1210297) are emerging, the broader trends in pyridine synthesis suggest a move towards more sustainable practices. This includes the use of aerobic oxidation, where air serves as the oxidant, and the development of one-pot multicomponent reactions that reduce the number of synthetic steps and waste generation. rsc.orgnih.gov

Iii. Chemical Transformations and Mechanistic Elucidation Involving 6 Aminopyridin 3 Ol Derivatives

Fundamental Reactivity Patterns of the 6-Aminopyridin-3-ol Moiety

The reactivity of the 6-aminopyridin-3-ol moiety is a complex interplay of the electronic properties of the pyridine (B92270) ring and its substituents. The amino and hydroxyl groups significantly influence the electron density distribution within the ring, thereby directing its reactivity towards both electrophiles and nucleophiles.

The pyridine ring in 6-aminopyridin-3-ol is electron-rich due to the electron-donating effects of the amino and hydroxyl groups. This enhanced nucleophilicity makes the ring susceptible to electrophilic attack. Conversely, the inherent electron-withdrawing nature of the nitrogen atom in the pyridine ring also allows for nucleophilic substitution reactions, particularly when facilitated by appropriate leaving groups.

The reactivity of aminopyridines is significantly influenced by the position of the amino group. For instance, the reaction of 2-, 3-, and 4-aminopyridines with 4,5-dichloro-1,2,3-dithiazol-ium chloride (Appel salt) shows markedly different yields of the corresponding N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridinamines. researchgate.net The low yield observed with 4-aminopyridine (B3432731) is attributed to the reduced nucleophilicity of the primary amine due to the contribution of its zwitterionic resonance form. researchgate.net

In the case of substituted pyridines, the nature of the substituent plays a crucial role in directing the regioselectivity of electrophilic substitutions. Electron-donating groups generally direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct them to the meta position. openstax.org For example, the nitration of 2-aminopyridine (B139424) results in the formation of 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine. sapub.org

The reactivity of olefins can be tuned by the presence of electron-donating or electron-withdrawing groups. Olefins with electron-donating groups are more reactive towards electrophiles, while those with electron-withdrawing groups are more susceptible to nucleophilic attack. chemrxiv.org This principle can be extended to the pyridine ring system, where the amino and hydroxyl groups in 6-aminopyridin-3-ol enhance its nucleophilicity.

The table below summarizes the reactivity of different substituted pyridines in electrophilic substitution reactions.

| Substituent | Reactivity | Orientation |

| -OH | Activating | Ortho, Para |

| -NH2 | Activating | Ortho, Para |

| -Cl | Deactivating | Ortho, Para |

| -NO2 | Deactivating | Meta |

This table is based on general principles of electrophilic aromatic substitution and may vary depending on the specific reaction conditions.

The amino and hydroxyl groups of 6-aminopyridin-3-ol are themselves reactive centers, participating in a variety of chemical transformations. The amino group can act as a nucleophile, undergoing reactions such as acylation, alkylation, and diazotization. The hydroxyl group, being phenolic in nature, can be deprotonated to form a phenoxide ion, which is a potent nucleophile.

The amino group of 2-aminopyridine can be transformed into a nitramino group upon treatment with a nitrating agent at low temperatures. sapub.org This kinetic product can then rearrange to the thermodynamically more stable ring-nitrated products, 2-amino-3-nitropyridine and 2-amino-5-nitropyridine, upon heating. sapub.org

The hydroxyl group in pyridin-3-ol derivatives can participate in cycloaddition reactions. For example, 6-(trifluoromethyl)pyridin-3-ol (B1304136) undergoes a one-pot N-methylation and (5 + 2) cycloaddition to yield a mixture of endo- and exo-cycloadducts. rsc.org

Furthermore, the amino and hydroxyl groups can be involved in intramolecular cyclization reactions. For instance, the synthesis of dimethylpyridinols fused with aminooxazole, aminoimidazole, and aminopyrrole has been achieved from pyridoxine (B80251), highlighting the versatility of the 6-aminopyridin-3-ol scaffold. nih.govmdpi.com In one instance, an attempt to perform a Hofmann rearrangement on a primary amide derivative of a pyridinol led to the formation of a cyclic urea (B33335) compound instead of the expected diamine. mdpi.com

The table below provides examples of transformations involving the amino and hydroxyl groups of aminopyridinol derivatives.

| Starting Material | Reagent(s) | Product(s) | Reference |

| 2-Aminopyridine | Nitrating agent (low temp) | 2-Nitraminopyridine | sapub.org |

| 2-Nitraminopyridine | Heat | 2-Amino-3-nitropyridine, 2-Amino-5-nitropyridine | sapub.org |

| 6-(Trifluoromethyl)pyridin-3-ol | N-methylmaleimide, Methyl triflate | Endo- and exo-cycloadducts | rsc.org |

| Pyridoxine derivative (primary amide) | Sodium hypochlorite, NaOH | Cyclic urea | mdpi.com |

Reaction Mechanism Investigations and Kinetic Studies

Understanding the mechanisms of reactions involving aminopyridine derivatives is crucial for controlling reaction outcomes and designing new synthetic methodologies. Kinetic and thermodynamic studies provide valuable insights into reaction pathways, intermediates, and the influence of various factors on reaction rates and selectivity.

The elucidation of reaction pathways often involves the identification and characterization of transient intermediates. For example, in the nitration of 2-aminopyridine, the formation of 2-nitraminopyridine as a kinetic product suggests a mechanism involving initial attack of the nitronium ion on the exocyclic nitrogen atom. sapub.org This intermediate then rearranges to the thermodynamically favored ring-nitrated products.

In the photocatalytic degradation of 4-aminopyridine, various intermediates have been identified, and a possible degradation mechanism has been proposed. researchgate.net Similarly, in the reaction of 4-aminopyridine with halogens, several intermediates and final products have been characterized, revealing complex reaction pathways that can involve protonation and dimerization. acs.org

Biocatalytic transformations also offer insights into reaction mechanisms. The oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 has been shown to proceed via regioselective hydroxylation. researchgate.netnih.gov In some cases, the initial hydroxylation product can undergo further spontaneous dimerization. nih.gov For example, 2-aminopyridin-3-ol is transformed into 2-amino-3H-dipyrido[3,2-b:2′,3′-e] researchgate.netpsu.eduoxazine-3-one through oxidative dimerization catalyzed by Burkholderia sp. MAK1. nih.gov

Kinetic studies provide quantitative information about reaction rates and the factors that influence them. For instance, the kinetics of the trans/cis photoisomerization of 3-(6-aminopyridin-3-yl)acrylate have been studied, revealing that the rates are influenced by hydrogen-bonding interactions with urea derivatives. rsc.org

Thermodynamic parameters, such as enthalpy and entropy of reaction, can be determined from temperature-dependent studies. The study of complex formation between 3-hydroxypyrene and pyridine, which serves as a model for the hydroxyl group of 6-aminopyridin-3-ol, showed that the formation of hydrogen-bonded complexes is an exothermic process. psu.edu

The table below presents kinetic and thermodynamic data for selected aminopyridine-based reactions.

| Reaction | System | Parameter | Value | Reference |

| Complex Formation | 3-Hydroxypyrene-Pyridine | ΔH° (kJ/mol) | -12.6 to -16.7 | psu.edu |

| Complex Formation | 1-Aminopyrene-Pyridine | ΔH° (kJ/mol) | -8.4 to -12.1 | psu.edu |

| Isomerization | Organopalladium(II) complex | ΔH‡isom (kcal/mol) | 21.5 | mdpi.com |

| Isomerization | Organopalladium(II) complex | ΔG‡isom (kcal/mol) | 18.7 | mdpi.com |

| Isomerization | Organopalladium(II) complex | ΔS‡isom (cal/mol·K) | 9.5 | mdpi.com |

Substituents on the pyridine ring can significantly influence the reactivity and selectivity of reactions involving the 6-aminopyridin-3-ol moiety. Electron-donating groups generally increase the nucleophilicity of the ring and the basicity of the nitrogen atom, while electron-withdrawing groups have the opposite effect. mdpi.com

The effect of substituents on the strength of halogen bonds has been systematically studied. acs.org Electron-donating substituents on the pyridine ring were found to stabilize the symmetric [N–I–N]+ halogen bond, while electron-withdrawing groups destabilized it. acs.org This was confirmed by both experimental (NMR, UV-vis kinetics) and computational methods. acs.org

In the trans/cis photoisomerization of 3-(6-aminopyridin-3-yl)acrylate, the substituent on the interacting urea derivative was found to influence the isomerization kinetics and the position of the photostationary state. rsc.org This highlights the subtle interplay of non-covalent interactions in controlling chemical reactivity.

The table below summarizes the effect of substituents on the rate constants of iodonium (B1229267) transfer from [bis(pyridine)iodine)]+ complexes to 4-penten-1-ol.

| Substituent (R) on Pyridine | kobs (s-1) |

| NMe2 | Slow |

| OMe | Slow |

| H | Moderate |

| CF3 | Fast |

This table is based on the qualitative description of reaction rates from the source. acs.org

Intramolecular Cyclization and Rearrangement Reactions

Intramolecular reactions of aminopyridine derivatives are fundamental to the synthesis of fused heterocyclic compounds, such as azaindoles. These reactions often proceed through mechanisms that involve the nucleophilic character of the amino group and the electronic properties of the pyridine ring.

The synthesis of 6-azaindoles, also known as 1H-pyrrolo[2,3-c]pyridines, from aminopyridine precursors is a key transformation in the preparation of compounds with potential therapeutic applications. researchgate.net Various synthetic strategies have been developed to construct the 6-azaindole (B1212597) scaffold, often involving the formation of the pyrrole (B145914) ring fused to the pyridine core.

One notable approach involves the electrophilic [4+1]-cyclization of 3-amino-4-methylpyridines. researchgate.netchemrxiv.org In this method, treatment with an electrophilic reagent such as trifluoroacetic anhydride (B1165640) (TFAA) leads to the formation of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles. researchgate.netchemrxiv.org The reaction's success is influenced by the nature of both the pyridine substrate and the electrophile. researchgate.netchemrxiv.org Mechanistic studies suggest that the reaction is initiated by the activation of the methyl group, facilitated by the protonation of the pyridine ring nitrogen. chemrxiv.org This protonation enhances the electrophilicity of the system, promoting the subsequent cyclization.

The scope of this reaction has been explored with various electrophiles. While TFAA and difluoroacetic anhydride (DFAA) yield the corresponding substituted 6-azaindoles, other reagents like trichloroacetic anhydride (TCAA) may lead to double acylation without ring fusion. researchgate.net Similarly, the Vilsmeier-Haack reagent can be employed to synthesize 3-formyl-6-azaindoles from (ortho-methyl)aminopyridine substrates. chemrxiv.org

Another versatile method for azaindole synthesis is the palladium-catalyzed annulation of amino-ortho-iodopyridines with allyl acetate (B1210297). mdpi.com The proposed mechanism involves the formation of a π-allyl complex, followed by an intermolecular nucleophilic attack from the amino group to construct the pyrrole ring and regenerate the Pd(0) catalyst. mdpi.com Rhodium(III)-catalyzed C-H activation and annulative coupling of aminopyridines with alkynes also provides a route to azaindoles. mdpi.com In this process, a Lewis acid like Ag₂CO₃ can be used to facilitate the annulation by coordinating to the pyridine nitrogen. mdpi.com

The following table summarizes different methods for the synthesis of 6-azaindoles from aminopyridine derivatives:

| Starting Material | Reagent(s) | Product | Ref. |

| 3-Amino-4-methylpyridines | Trifluoroacetic anhydride (TFAA) | 2-Trifluoromethyl-3-trifluoroacetyl-6-azaindoles | researchgate.netchemrxiv.org |

| (ortho-Methyl)aminopyridine | Vilsmeier-Haack reagent | 3-Formyl-6-azaindoles | chemrxiv.org |

| Amino-ortho-iodopyridines | Allyl acetate, Palladium catalyst | 2-Methyl azaindoles | mdpi.com |

| N-Substituted aminopyridines | Alkynes, Rh(III) catalyst, Ag₂CO₃ | Azaindoles | mdpi.com |

| 5-Bromo-3-iodoaminopyridine | Aromatic iodides, Pd(PPh₃)₄, Cs₂CO₃ or CsF | 2,3,5-Trisubstituted azaindoles | mdpi.com |

Ring-closing reactions are a powerful tool for the synthesis of a wide variety of heterocyclic structures from acyclic precursors. Ring-closing metathesis (RCM) is a prominent example, utilizing metal catalysts to form unsaturated rings of various sizes, including those containing heteroatoms like nitrogen and oxygen. wikipedia.org This method is valued for its functional group tolerance and atom economy. wikipedia.org

In the context of aminopyridine derivatives, intramolecular cyclization can lead to the formation of various fused heterocyclic systems. For instance, the reaction of aminopyridinols with carbon disulfide can yield oxazolo[5,4-b]pyridine-2(1H)-thione. Phase-transfer catalysis has been employed for the intramolecular cyclization of substrates containing triple bonds, offering a metal-free approach to heterocycle synthesis. scirp.org

Heterocyclic annulations, the construction of a new ring onto an existing one, are also crucial in expanding the diversity of pyridine-based compounds. The synthesis of imidazopyridines, for example, often starts from 2-aminopyridines due to their binucleophilic nature. beilstein-journals.org The reaction can proceed through various mechanisms, including oxidative cyclizations and tandem reactions. beilstein-journals.org

A notable rearrangement mechanism in heterocyclic chemistry is the Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. wikipedia.org This pathway explains product formation in nucleophilic substitutions on heterocyclic rings, such as pyrimidines, where a nucleophile adds to the ring, leading to ring opening and subsequent closure to form a new heterocyclic system. wikipedia.org

The table below provides examples of ring-closing and annulation reactions involving pyridine derivatives:

| Reaction Type | Starting Material(s) | Reagent/Catalyst | Product Type | Ref. |

| Ring-Closing Metathesis | Diene-containing precursors | Metal catalyst (e.g., Ruthenium) | Unsaturated heterocycles | wikipedia.org |

| Intramolecular Hydroamination | Alkynes with amino groups | Acid | Piperidines | mdpi.com |

| Heterocyclic Annulation | 2-Aminopyridines and α,β-ynones | Cu(I) catalyst | Imidazo[1,2-a]pyridines | beilstein-journals.org |

| ANRORC Mechanism | Substituted pyrimidines and nucleophiles | e.g., Sodium amide | Substituted pyrimidines | wikipedia.org |

| Tandem Condensation | 5-(Benzyloxy)pyrimidin-4-amine and a Meldrum's acid derivative | Zinc chloride | Pyrimidinyl-dioxane-dione | rsc.org |

Iv. Derivatization Strategies and Analogue Development Based on the 6 Aminopyridin 3 Ol Core

Design Principles for Novel 6-Aminopyridin-3-ol Analogues

The design of new analogues of 6-aminopyridin-3-ol is guided by established medicinal chemistry principles to optimize potency, selectivity, and pharmacokinetic properties. These strategies often involve bioisosteric replacements, scaffold hopping, and the rational design of constrained or hybrid structures.

Bioisosteric Replacements and Scaffold Hopping Approaches

Bioisosterism is a key strategy in drug design where a functional group is replaced with another that has similar physical or chemical properties, with the goal of enhancing the compound's biological activity or metabolic stability. semanticscholar.orgdrughunter.com In the context of 6-aminopyridin-3-ol analogues, bioisosteric replacements can be applied to various parts of the molecule. For instance, the central pyridine (B92270) ring can be replaced with other heterocyclic systems to explore new chemical space and intellectual property opportunities. semanticscholar.org This "scaffold hopping" approach can lead to the discovery of novel chemotypes with improved drug-like properties. researchgate.net

One example of bioisosteric replacement involves substituting the benzene (B151609) ring of known kinase inhibitors with a pyridine or trimethylpyridine ring, as seen in the development of novel c-Met kinase inhibitors. nih.gov This strategy can dramatically alter the compound's inhibitory activity. For example, replacing the central benzene ring of cabozantinib (B823) with a pyridine ring resulted in a potent inhibitor, while a trimethylpyridine replacement was less effective. nih.gov

Rational Design of Constrained and Hybrid Structures

Rational drug design aims to create new molecules with specific biological functions based on the known three-dimensional structure of the target. For 6-aminopyridin-3-ol analogues, this involves designing more rigid or "constrained" structures to improve binding affinity and selectivity. researchgate.net This can be achieved by introducing cyclic systems or fusing rings to the core scaffold. For example, bicyclic pyridinols have been designed and synthesized to create more constrained structures. researchgate.net

Hybridization is another powerful design principle that involves combining the 6-aminopyridin-3-ol scaffold with other known biologically active molecules or pharmacophores. researchgate.net This approach can lead to compounds with dual or synergistic modes of action. For instance, hybrid compounds have been created by linking the 6-aminopyridin-3-ol core with moieties like α-tocopherol or sunitinib, resulting in molecules with enhanced anticancer activity. nih.gov The design of such hybrids often involves computational modeling to predict their interaction with biological targets.

Synthesis and Characterization of Substituted 6-Aminopyridin-3-ol Derivatives

The synthetic versatility of the 6-aminopyridin-3-ol core allows for the preparation of a wide range of derivatives, including those incorporating quinazoline (B50416), benzamide, and other heterocyclic moieties.

Quinazoline Derivatives Incorporating the 6-Aminopyridin-3-yl Moiety

Quinazoline derivatives are a well-established class of compounds with diverse biological activities. nih.govsemanticscholar.org The incorporation of the 6-aminopyridin-3-yl moiety into a quinazoline scaffold can lead to novel compounds with potential therapeutic applications. The synthesis of such derivatives often involves coupling a substituted quinazoline with a 6-aminopyridin-3-ol derivative.

A general synthetic route involves the reaction of a 6-iodoquinazoline (B1454157) with 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine under Suzuki coupling conditions to afford the 6-(6-aminopyridin-3-yl)quinazoline core. mdpi.com This intermediate can then be further modified at the 4-position of the quinazoline ring through nucleophilic substitution with various amines. mdpi.com

Table 1: Examples of Synthesized 6-(6-Aminopyridin-3-yl)quinazoline Derivatives and their Characterization Data mdpi.com

| Compound ID | Structure | Name | Yield (%) | Mass Spec. (m/z) [M+H]⁺ |

| 7j |  |

7n

7n

Note: The structures are illustrative examples based on the provided names.

The synthesized compounds are typically characterized using spectroscopic methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm their structures. nih.govmdpi.com

Benzamide Derivatives Featuring the 6-Aminopyridin-3-yl Group

Benzamide derivatives are another important class of compounds in medicinal chemistry. nih.govpjps.pk The synthesis of benzamides incorporating the 6-aminopyridin-3-yl group has been explored to develop new therapeutic agents. researchgate.netrsc.org These syntheses generally involve the coupling of a substituted benzoyl chloride with a 6-aminopyridin-3-amine derivative. cyberleninka.ru

For example, a series of novel 3-(6-aminopyridin-3-yl)benzamide (B6330033) derivatives were synthesized and evaluated for their potential anticancer activities. researchgate.net The synthesis involved the reaction of 6-iodo-2-phenyl-4H-benzoxazin-4-one with various nitrogen nucleophiles. researchgate.net The characterization of these compounds was performed using IR, MS, and ¹H-NMR spectroscopy. researchgate.net

Table 2: Research Findings on Benzamide Derivatives with the 6-Aminopyridin-3-yl Group

| Research Focus | Key Findings | Reference |

| Synthesis and Antitumor Activities | Novel 3-(6-aminopyridin-3-yl)benzamide derivatives were synthesized and shown to induce cell cycle arrest and apoptosis. | researchgate.net |

| Antiprion Activity | Benzamide derivatives have been identified as attractive lead compounds for the development of therapeutic agents against prion diseases. | nih.gov |

| Anti-tubercular Agents | Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives exhibited significant activity against Mycobacterium tuberculosis. | rsc.org |

Other Heterocyclic Derivatives with the Aminopyridinol Scaffold

The versatility of the 6-aminopyridin-3-ol scaffold allows for its incorporation into a variety of other heterocyclic systems. researchgate.net These efforts aim to explore diverse chemical space and identify novel compounds with unique biological profiles. nih.govresearchgate.net

For instance, bicyclic pyridinols fused with five-membered heteroaromatic rings like oxazoles, imidazoles, and pyrroles have been synthesized. nih.govresearchgate.net The synthetic strategy for these compounds often involves manipulation of the hydroxymethyl group at the C(5)-position and installation of an amino group at the C(6)-position of a pyridoxine-derived starting material. nih.gov

Furthermore, the 6-aminopyridin-3-yl moiety has been incorporated into other heterocyclic systems such as purines and pyridazines, leading to the discovery of compounds with potential applications as kinase inhibitors and antimicrobial agents. ijpsdronline.comresearchgate.net The synthesis of these derivatives often relies on standard cross-coupling reactions and cyclization strategies. mdpi.comijpsonline.comorganic-chemistry.org The resulting compounds are rigorously characterized by modern analytical techniques to confirm their identity and purity. cyberleninka.rutandfonline.com

Structure-Activity Relationship Studies (SAR) in Derivatization Research

SAR studies are the cornerstone of optimizing lead compounds derived from the 6-aminopyridin-3-ol core. By synthesizing and evaluating a series of related analogues, researchers can decipher the specific structural features required for a desired biological effect. This iterative process of design, synthesis, and testing guides the development of compounds toward clinical candidacy.

The development of potent and selective analogues from the 6-aminopyridin-3-ol core involves methodical modifications at several key positions to enhance interactions with biological targets.

C6-Position: The amino group at the C6-position is a frequent target for modification. nih.gov Strategies include the synthesis of various 6-amido and 6-aminoalkyl derivatives. nih.gov For instance, creating amide linkages (6-amidoalkyl-2,4,5-trimethylpyridin-3-ols) has been explored to generate diversity and modulate biological activity, even though the amido group is generally a poorer electron-donor than the corresponding amino group. nih.gov Another approach involves tethering different side chains, such as 1,3,4-thiadiazole (B1197879) moieties, to the C6-amino group to explore new chemical space and biological activities, particularly in the context of immunomodulatory effects. acsmedchem.org

Pyridine Ring Core: Modifications are not limited to the side chains; the pyridine ring itself is a critical area for structural alteration. nih.gov The introduction of methyl groups, for example, has been studied extensively. In the context of Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors, adding three methyl groups to the pyridine core (creating a 2,4,5-trimethylpyridin-3-ol system) was found to be detrimental to activity compared to the unsubstituted pyridine analogue. nih.gov This highlights the sensitive steric requirements of the target's binding site. Research has shown that either the trimethyl system or the hydroxyl group on the pyridinol ring appears essential for certain anti-inflammatory activities. nih.govresearchgate.net

Hybridization and Bioisosteric Replacement: Advanced strategies involve creating hybrid molecules that combine the 6-aminopyridin-3-ol scaffold with other biologically active agents like α-tocopherol or the kinase inhibitor sunitinib. mdpi.com Furthermore, the central pyridine ring can be replaced with bioisosteres, such as a pyrimidine (B1678525) ring, to modulate activity and selectivity. For example, 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353) derivatives have been synthesized and compared alongside their trimethylpyridine counterparts as FGFR4 inhibitors. nih.govsemanticscholar.org

The type and placement of substituents on the 6-aminopyridin-3-ol scaffold directly dictate the resulting analogue's binding affinity and interaction profile with its biological target. These changes can enhance or diminish activity by altering hydrogen bonds, steric compatibility, and electronic properties.

Steric Effects: The size and shape of substituents are critical. In the development of FGFR4 inhibitors, molecular docking studies revealed that introducing methyl groups to the central pyridine or pyrimidine ring can cause a steric clash with the hinge region of the kinase domain, thus weakening binding affinity. nih.govsemanticscholar.org This clash can hinder the formation of crucial hydrogen bonds. For example, the addition of methyl groups can prevent hydrogen bonding with the backbone amide of Ala553 in FGFR4, leading to a significant loss of inhibitory activity. nih.govresearchgate.net In contrast, for some anti-inflammatory activities, the presence of the trimethyl system on the ring is considered essential. researchgate.net

Electronic and Hydrogen Bonding Effects: The electronic nature of substituents significantly influences molecular interactions. The amino and hydroxyl groups of the core are key hydrogen bond donors and acceptors. Modifying the C6-amino group to an amido group, for instance, reduces its electron-donating capacity, which can impact antioxidant potential but still lead to potent antiangiogenic compounds. nih.gov In other contexts, halogen substituents, such as fluorine on an associated phenyl ring, can lead to favorable conformations for strong binding interactions, as seen in selective FGFR4 inhibitors. nih.govsemanticscholar.org The interplay between a dimethylpyrimidine core and a difluoro substituent was found to maintain a conformation suitable for potent inhibition. nih.gov

Conformational and Selectivity Impact: Substituents can lock the molecule into a specific conformation that is more favorable for binding to one target over another, thereby increasing selectivity. In the case of FGFR inhibitors, dimethyl groups on a pyrimidine ring were observed to prohibit a proper conformation for covalent bonding to FGFR1, 2, and 3, while allowing for selective inhibition of FGFR4. nih.govresearchgate.net This demonstrates how subtle modifications can have a profound impact on the selectivity profile of an inhibitor.

The following data table summarizes key SAR findings from research on 6-aminopyridin-3-ol derivatives.

| Scaffold Position | Substituent/Modification | Target/Activity | Observed Impact on Activity | Rationale/Interaction Change | Citation |

| Pyridine Ring | Introduction of three methyl groups | FGFR4 Inhibition | Detrimental | Causes steric clash in the kinase hinge region, loss of hydrogen bonds to Ala553. | nih.govresearchgate.net |

| Pyridine Ring | Trimethyl system | Anti-inflammatory | Essential | The trimethyl system or the hydroxyl group is crucial for activity. | nih.govresearchgate.net |

| C6-Amino Group | Conversion to Amido Group | Antiangiogenic | Potent Activity | The C6-amido group has a poorer electron-donating effect than the C6-amino group. | nih.gov |

| Phenyl Ring Moiety | Fluorine substitution | FGFR4 Inhibition | Potent & Selective | The smaller size of fluorine (vs. chlorine) gives a more suitable conformation for strong binding. | nih.govsemanticscholar.org |

| Pyrimidine Core | Introduction of two methyl groups | FGFR1-3 Inhibition | Decreased | Prohibits proper conformation for covalent bonding. | nih.govresearchgate.net |

Table 1. Structure-Activity Relationship (SAR) Findings for 6-Aminopyridin-3-ol Derivatives.

V. Advanced Analytical and Spectroscopic Characterization Techniques in 6 Aminopyridin 3 Ol Research

Chromatographic Method Development and Validation

Chromatographic techniques are fundamental in the separation, identification, and quantification of 6-aminopyridin-3-ol and its related substances. The development and validation of robust chromatographic methods ensure the accuracy and reliability of analytical results.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of 6-aminopyridin-3-ol. It is extensively used for purity assessment, stability studies, and quantification. In the synthesis of novel compounds derived from 6-aminopyridin-3-ol, HPLC is crucial for monitoring reaction progress and characterizing final products. For instance, in the development of a pyridine (B92270) bioisostere of Cabozantinib (B823), the purity of a key intermediate was determined to be 98.1% by HPLC, with a retention time of 12.1 minutes. nih.gov Similarly, during the synthesis of potential MCHR-1 antagonists, HPLC analysis was used to confirm the consumption of starting materials, including 6-aminopyridin-3-ol. googleapis.com

Method development often involves optimizing mobile phase composition, column type, and detection wavelength to achieve adequate separation from impurities and degradation products. Validation of these methods is performed to demonstrate their specificity, linearity, accuracy, and precision.

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This hyphenated technique is invaluable for the structural confirmation of 6-aminopyridin-3-ol and its derivatives by providing molecular weight information. In several synthetic procedures involving 6-aminopyridin-3-ol, LC-MS is the standard method for confirming the mass of the synthesized compounds. google.comnih.gov For example, in the synthesis of inhibitors of cellular metabolic processes, an intermediate derived from 6-aminopyridin-3-ol showed a molecular ion peak (M+H)⁺ at m/z 225.1. google.com LC-MS is also instrumental in identifying metabolites and degradation products in various studies.

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing smaller particle size columns to achieve faster analysis times, higher resolution, and improved sensitivity. In the development of MRGPRX2 antagonists, analytical uHPLC-MS methods were employed for reaction monitoring and product characterization. google.com A typical UPLC method might use a sub-2 µm column and a fast gradient to achieve rapid separation, significantly reducing analytical run times compared to conventional HPLC. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural elucidation of 6-aminopyridin-3-ol and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise determination of the molecular structure.

In the characterization of a novel pyridine bioisostere of Cabozantinib, ¹H and ¹³C NMR were used to confirm the structure of an intermediate derived from 6-aminopyridin-3-ol. nih.gov The ¹H NMR spectrum in CD₃OD showed characteristic signals for the pyridine ring protons, while the ¹³C NMR spectrum provided the corresponding carbon resonances. nih.gov Similarly, in the synthesis of sorafenib (B1663141) analogs, ¹H NMR spectra were used to identify the final products, with characteristic peaks confirming the structure of the 6-aminopyridin-3-ol moiety within the larger molecule. nih.govresearchgate.net For instance, the ¹H NMR spectrum of a derivative showed signals for the aromatic protons in the range of 6.70–8.03 ppm. nih.gov

The following table summarizes representative NMR data for a derivative of 6-aminopyridin-3-ol:

| Nucleus | Chemical Shift (δ) in CD₃OD (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ¹H | 8.29 | d | 5.5 | Pyridine ring proton |

| ¹H | 7.78 | d | 2.9 | Pyridine ring proton |

| ¹H | 7.30 | dd | 9.0, 2.9 | Pyridine ring proton |

| ¹H | 6.60 | d | 8.9 | Pyridine ring proton |

| ¹³C | 161.90 | - | - | Aromatic carbon |

| ¹³C | 157.83 | - | - | Aromatic carbon |

| ¹³C | 153.57 | - | - | Aromatic carbon |

| ¹³C | 149.94 | - | - | Aromatic carbon |

| ¹³C | 142.14 | - | - | Aromatic carbon |

| ¹³C | 115.65 | - | - | Aromatic carbon |

Data adapted from a study on a pyridine bioisostere of Cabozantinib. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with high accuracy, allowing for the confirmation of its elemental formula.

In the synthesis of new coumarin (B35378) derivatives, the structure of a product incorporating a pyridine moiety was confirmed using HRMS, which provided a mass-to-charge ratio (m/z) of 279.0639, corresponding to the expected molecular formula. researchgate.net The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can help to piece together the structure of a molecule by showing how it breaks apart. This is particularly useful in the identification of unknown compounds or in confirming the structure of newly synthesized molecules. researchgate.net

Spectroscopic Techniques for Advanced Characterization

In addition to NMR and MS, other spectroscopic techniques are employed for the advanced characterization of 6-aminopyridin-3-ol and its derivatives. Infrared (IR) spectroscopy, for example, is used to identify functional groups present in the molecule. In the synthesis of sorafenib analogs, IR spectroscopy was used to confirm the presence of NH₂ stretching vibrations, characteristic of the amino group in the 6-aminopyridin-3-ol moiety, with peaks observed around 3300-3500 cm⁻¹. nih.govresearchgate.net

These advanced analytical and spectroscopic methods, when used in combination, provide a comprehensive characterization of 6-aminopyridin-3-ol and its derivatives, ensuring their quality and providing a deeper understanding of their chemical properties. nih.govnih.govru.nlacsmedchem.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. itwreagents.com When a sample of 6-Aminopyridin-3-ol acetate (B1210297) is irradiated with infrared light, its covalent bonds vibrate at specific frequencies, resulting in the absorption of radiation. These absorptions are recorded as a spectrum, which serves as a molecular "fingerprint." itwreagents.com

The IR spectrum of 6-Aminopyridin-3-ol acetate is expected to exhibit characteristic absorption bands corresponding to its primary functional groups: the hydroxyl (-OH) group, the amino (-NH₂) group, the pyridine ring, and the acetate counter-ion. The O-H and N-H stretching vibrations typically appear as broad and sharp bands, respectively, in the region of 3500-3200 cm⁻¹. The C=O stretch of the acetate ion will produce a strong absorption band around 1700-1725 cm⁻¹, although its position can be shifted due to the ionic nature of the salt, often appearing near 1600 cm⁻¹ and 1400 cm⁻¹ as asymmetric and symmetric stretches. Aromatic C=C and C=N stretching vibrations from the pyridine ring are expected in the 1600-1450 cm⁻¹ region.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (O-H) | Stretching | 3400 - 3200 | Broad, Medium-Strong |

| Amine (N-H) | Stretching | 3500 - 3300 | Two sharp bands, Medium |

| Aromatic C-H | Stretching | 3100 - 3000 | Weak-Medium |

| Acetate (C=O) | Asymmetric Stretching | ~1600 | Strong |

| Pyridine Ring (C=C, C=N) | Stretching | 1600 - 1450 | Medium-Strong |

| Acetate (C=O) | Symmetric Stretching | ~1400 | Strong |

| C-O | Stretching | 1300 - 1200 | Medium-Strong |

This table presents generalized expected values. Actual peak positions can vary based on the sample's physical state and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. itwreagents.com This technique is particularly useful for conjugated systems, such as the aromatic ring in 6-Aminopyridin-3-ol. When the molecule absorbs UV or visible light, electrons are promoted from a lower energy molecular orbital to a higher energy one. ripublication.com

For 6-Aminopyridin-3-ol, the presence of the pyridine ring with its π-electron system, substituted with an amino group (an auxochrome) and a hydroxyl group, leads to characteristic absorption bands in the UV region. The primary absorptions are expected to be π → π* transitions. The acetate counter-ion does not absorb significantly in the typical UV-Vis range (200-800 nm). The position and intensity of the absorption maxima (λmax) can be influenced by the solvent polarity and pH. For instance, protonation of the amino group or deprotonation of the hydroxyl group can cause shifts in the absorption wavelengths (bathochromic or hypsochromic shifts).

Table 2: Expected UV-Visible Absorption for 6-Aminopyridin-3-ol

| Electronic Transition | Chromophore | Expected λmax (nm) |

|---|---|---|

| π → π* | Substituted Pyridine Ring | ~230 - 240 |

Note: These are estimated values. Experimental conditions, particularly solvent and pH, will affect the observed λmax.

Derivatization for Enhanced Analytical Detection and Separation

In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound, or derivative, that has properties better suited for a specific analytical technique. actascientific.com For a molecule like 6-Aminopyridin-3-ol, which possesses reactive amino and hydroxyl groups, derivatization is a powerful strategy to enhance its detection and separation in methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). actascientific.com The primary goals of derivatization are to improve chromatographic behavior and to increase the sensitivity and selectivity of detection, often by attaching a chromophore or fluorophore. actascientific.com

Derivatization techniques in chromatography are broadly categorized as pre-column or post-column, each with distinct advantages and disadvantages. chromatographytoday.com

Pre-column derivatization involves reacting the analyte before it is introduced into the chromatographic system. actascientific.com

Advantages: This approach offers a wider choice of reagents and reaction conditions (e.g., heating, longer reaction times). It can also convert polar analytes into less polar derivatives, improving their retention and peak shape on reversed-phase columns. researchgate.net A significant benefit is that excess derivatizing reagent can often be removed before analysis, preventing interference with the chromatogram. actascientific.com

Disadvantages: The derivatization reaction must be reproducible and proceed to completion to ensure accurate quantification. The resulting derivatives must also be stable throughout the chromatographic run. chromatographytoday.com

Post-column derivatization (PCD) occurs after the analyte has been separated on the column but before it reaches the detector. chromatographytoday.com The column effluent is mixed with a reagent pumped by a separate system, and the reaction typically occurs in a reaction coil. actascientific.com

Advantages: PCD is easier to automate and is not affected by multiple derivative products from a single analyte, as the separation has already occurred. It also allows for the use of less stable derivatives since they only need to survive the short transit from the reaction coil to the detector. chromatographytoday.com

Disadvantages: This method requires additional hardware, such as a reagent pump and mixing chamber, which can increase system complexity and post-column dead volume, potentially leading to peak broadening. The reaction kinetics must be rapid to be effective. chromatographytoday.comresearchgate.net

For 6-Aminopyridin-3-ol, both strategies are viable. A pre-column approach could use a reagent that reacts with the primary amine to attach a fluorescent tag, significantly lowering detection limits in fluorescence-based HPLC. A post-column strategy might be employed if the parent compound is more amenable to separation than its derivative.

The development of new derivatization reagents is an active area of research aimed at improving selectivity, reactivity, and detection sensitivity. For aminopyridines and related structures, several classes of reagents are well-established, while novel reagents continue to be introduced.

Established reagents often target the primary amino group. Fluorescamine (B152294) , for example, reacts rapidly with primary amines at room temperature and neutral pH to form highly fluorescent pyrrolinone products. uma.es A key advantage of fluorescamine is that the reagent itself is non-fluorescent, and its hydrolysis products are also non-fluorescent, leading to low background signals in post-column applications. uma.es Another classic reagent is Dansyl Chloride (5-dimethylamino-1-naphthalenesulfonyl chloride), which reacts with primary and secondary amines, as well as phenolic hydroxyl groups, to produce intensely fluorescent derivatives. ddtjournal.com

More recent research focuses on creating reagents tailored for specific analytical platforms, such as liquid chromatography-mass spectrometry (LC-MS). For instance, butyl 1-(pyridin-4-yl)piperidine-4-carboxylate (BPPC) has been developed as a pre-column derivatization reagent for screening alkylating agents. nih.gov This reagent is a modification of 4-dimethylaminopyridine (B28879) (4-DMAP) and is designed to enhance screening potential and provide more universal fragmentation patterns in tandem mass spectrometry (MS/MS), which is beneficial for identifying unknown derivatives. nih.gov Such novel reagents, designed to impart a fixed charge or a readily ionizable group, can significantly improve ionization efficiency in ESI-MS. tandfonline.com

Table 3: Common and Novel Derivatization Reagents for Amino and Hydroxyl Groups

| Reagent | Target Functional Group(s) | Analytical Enhancement | Typical Application |

|---|---|---|---|

| Fluorescamine | Primary Amines | Fluorescence Detection | Pre- or Post-Column HPLC uma.es |

| Dansyl Chloride | Primary/Secondary Amines, Phenols | Fluorescence Detection, MS Ionization ddtjournal.com | Pre-Column HPLC, LC-MS |

| o-Phthalaldehyde (OPA) | Primary Amines (with a thiol) | Fluorescence Detection | Pre- or Post-Column HPLC actascientific.com |

| N,O-Bis(trimethylsilyl)acetamide (BSA) | Amines, Hydroxyls, Carboxylic Acids | Increases Volatility for GC | Pre-Analysis GC tcichemicals.com |

| Butyl 1-(pyridin-4-yl)piperidine-4-carboxylate (BPPC) | Alkylating Agents (targets nucleophiles) | Enhanced MS/MS Fragmentation | Pre-Column LC-MS/MS nih.gov |

Vi. Computational and Theoretical Chemistry Approaches in 6 Aminopyridin 3 Ol Scaffold Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules with a high degree of accuracy. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy of a molecule. For the 6-aminopyridin-3-ol scaffold, such calculations are crucial for understanding its fundamental chemical nature.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and materials to predict their properties. DFT calculations for aminopyridine derivatives typically focus on several key areas:

Molecular Geometry: Optimization of the molecular structure to find the most stable (lowest energy) conformation.

Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, with a smaller gap indicating higher reactivity. researchgate.net

Charge Distribution: Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is vital for predicting sites of interaction.

Spectroscopic Properties: Prediction of vibrational frequencies (IR and Raman spectra) and electronic transitions (UV-Vis spectra), which can be compared with experimental data for validation. researchgate.net

Studies on related aminopyridine structures reveal that the amino and hydroxyl groups significantly influence the electronic properties of the pyridine (B92270) ring, affecting its reactivity and potential as a ligand in metal complexes. scirp.org For instance, DFT calculations on similar pyrimidine (B1678525) derivatives have been used to analyze charge density distributions, which are linked to biological activity. mdpi.com

Table 1: Illustrative Quantum Chemical Parameters from DFT Calculations for a Generic Aminopyridine Derivative This table presents typical data obtained from DFT calculations on aminopyridine-like molecules to illustrate the insights gained. Specific values for 6-Aminopyridin-3-ol acetate (B1210297) would require dedicated computational studies.

| Parameter | Typical Value/Description | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -5.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.5 to -0.5 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 eV | Relates to chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net |

| Dipole Moment (μ) | 2.0 to 4.0 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Negative potential (red/yellow) near N and O atoms; Positive potential (blue) near amino hydrogens. | Identifies sites for electrophilic and nucleophilic attack. |

Ab initio molecular dynamics (AIMD) is a simulation technique that computes the forces acting on atoms directly from electronic structure calculations as the simulation progresses. youtube.com This approach avoids the need for pre-parameterized force fields used in classical molecular dynamics, making it highly accurate for studying dynamic processes where bond breaking and forming occur.

In the context of the 6-aminopyridin-3-ol scaffold, AIMD can be used to:

Simulate Solvation: Study the explicit interactions between the molecule and solvent molecules (e.g., water), providing a dynamic picture of the solvation shell and hydrogen bonding networks.

Explore Reaction Mechanisms: Simulate chemical reactions at the quantum level to understand transition states and reaction pathways, which is particularly useful for predicting metabolic transformations or synthetic outcomes.

Analyze Structural Dynamics: Investigate the conformational flexibility and vibrational motions of the molecule at finite temperatures. nih.gov This is important because the biological activity of a molecule can depend on its ability to adopt specific shapes.

AIMD simulations treat the nuclei as classical particles moving according to forces calculated by quantum mechanics for the electrons at each time step. youtube.com This method is computationally intensive but provides a level of detail that is unattainable with classical methods, especially for understanding phenomena like proton transfer or the behavior of molecules on surfaces. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For drug discovery, one of the most critical applications is molecular docking, which predicts how a small molecule (ligand), such as a 6-aminopyridin-3-ol derivative, binds to a macromolecular target, typically a protein or nucleic acid. mdpi.com

Molecular docking simulations are essential for rational drug design. The process involves placing a ligand into the binding site of a receptor and evaluating the stability of the resulting complex. researchgate.net

The primary goals of docking are:

To identify the preferred binding orientation (pose) of the ligand within the active site.

To estimate the strength of the interaction, typically reported as a binding energy or docking score. A lower binding energy generally indicates a more stable complex. nih.gov

Docking studies on scaffolds related to aminopyridines have successfully identified key molecular interactions responsible for their biological activity. researchgate.net These interactions often include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the -OH and -NH2 groups of 6-aminopyridin-3-ol) and acceptors (like carbonyl oxygen or nitrogen atoms in the protein's amino acid residues).

Hydrophobic Interactions: Occur between nonpolar regions of the ligand (the pyridine ring) and hydrophobic pockets in the receptor.

Pi-Pi Stacking: Aromatic interactions between the pyridine ring and aromatic residues of the protein (e.g., Phenylalanine, Tyrosine, Tryptophan).

These predicted interactions provide a structural hypothesis for the molecule's mechanism of action and can guide the design of more potent and selective inhibitors. nih.gov

The three-dimensional shape (conformation) of a molecule is critical to its function. Conformational analysis aims to identify all stable, low-energy conformations of a molecule and determine the energy barriers for converting between them. researchgate.net For a flexible molecule, multiple conformations may exist, but typically only one or a few are "active" and capable of binding to a biological target.

Table 2: Example of Conformational Analysis Data This table illustrates the type of data generated from a conformational analysis of a hypothetical flexible derivative of 6-aminopyridin-3-ol.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) | Population (%) at 298 K |

|---|---|---|---|

| A (Global Minimum) | 0.00 | -175° | 75.2% |

| B | 1.15 | 65° | 12.5% |

| C | 1.80 | -70° | 5.8% |

| Transition State (A to B) | 4.50 (Energy Barrier) | 0° | N/A |

Prediction of Chemical Reactivity and Selectivity

Quantum chemical calculations provide numerous descriptors that can be used to predict the chemical reactivity and selectivity of a molecule. These reactivity descriptors are derived from the electronic structure and are invaluable for understanding how a molecule will behave in a chemical reaction.

Key reactivity descriptors include:

Frontier Molecular Orbitals (HOMO/LUMO): As mentioned, the HOMO and LUMO energies and their spatial distribution indicate the most likely sites for electrophilic and nucleophilic attack, respectively. Reactions are often controlled by the interaction between the HOMO of one reactant and the LUMO of another. researchgate.net

Conceptual DFT Descriptors: Parameters such as chemical potential, hardness, softness, and the electrophilicity index are calculated from HOMO and LUMO energies. These provide a quantitative measure of a molecule's stability and reactivity. scirp.org For example, a high electrophilicity index suggests a molecule will act as a strong electrophile.

Fukui Functions: These functions are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. They identify which atoms are most susceptible to a change in electron number.

By analyzing these descriptors for the 6-aminopyridin-3-ol scaffold, chemists can predict which positions on the pyridine ring are most likely to undergo substitution, oxidation, or other chemical modifications, thereby guiding synthetic efforts to create specific derivatives.

Mechanistic Insights from Computational Simulations

Computational simulations, particularly those employing Density Functional Theory (DFT), offer a window into the dynamic processes of chemical reactions involving the 6-aminopyridin-3-ol scaffold. These simulations can map out entire reaction pathways, identify key intermediates, and elucidate the electronic and structural changes that occur.

A significant area of investigation for pyridinol-containing scaffolds is tautomerization, such as the equilibrium between the enol-like hydroxypyridine form and the keto-like pyridone form. Computational studies on analogous systems, like the 2-hydroxypyridine (B17775)/2-pyridone tautomerization, provide a framework for understanding the behavior of 6-aminopyridin-3-ol. DFT calculations, for instance, using the CAM-B3LYP functional with an aug-cc-pvdz basis set, have been employed to model the proton transfer process. nih.gov

These studies reveal that the tautomerization can proceed through different mechanisms, including single-proton or double-proton shifts, with the latter often being more favorable in dimeric or solvent-assisted scenarios. nih.gov The inclusion of explicit solvent molecules, such as water, in the computational model is crucial as they can form hydrogen-bond networks that facilitate intramolecular proton transfer and significantly lower the activation energy. nih.gov For instance, simulations have shown that for the tautomerization of 2-hydroxypyridine, a concerted reaction is most readily achieved via proton relays involving two water molecules. researchgate.net

Intrinsic Reaction Coordinate (IRC) calculations are another powerful tool. By following the path of minimum energy from a transition state downwards to the reactants and products, an IRC analysis confirms that a calculated transition state indeed connects the intended species. nih.gov This method provides a detailed visualization of the reaction pathway, confirming a concerted and synchronous mechanism for proton transfer in certain systems. researchgate.net

The insights gained from these simulations are critical. They can explain, for example, how the substitution pattern on the pyridine ring and the surrounding solvent environment influence the position of the tautomeric equilibrium, which in turn affects the molecule's chemical reactivity and biological function.

Transition State Analysis and Reaction Barrier Determination

A cornerstone of computational reaction mechanism studies is the location and characterization of transition states (TS). The transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the kinetic feasibility of a reaction.

For the 6-aminopyridin-3-ol scaffold, computational methods can precisely calculate the geometry of transition states for various reactions, such as tautomerization or functional group transformations. In a study of the analogous 2-hydroxypyridine tautomerization, the transition state for the double proton transfer was optimized, and its key bond lengths were determined. nih.gov

| Parameter | 2-Hydroxypyridine (Reactant) | Transition State (T.S.) | 2-Pyridone (Product) |

|---|---|---|---|

| C2-O11 | 1.351 Å | 1.289 Å | 1.225 Å |

| C2-N10 | 1.323 Å | 1.355 Å | 1.399 Å |

This table presents selected optimized bond lengths for the tautomerization of 2-hydroxypyridine to 2-pyridone, calculated at the CAM-B3LYP/aug-cc-pvdz level of theory. The data illustrates the intermediate nature of the transition state's bond lengths between the reactant and product. nih.gov

The energy of this transition state relative to the reactants defines the activation energy (reaction barrier), a critical parameter for predicting reaction rates. DFT calculations have been used to determine these barriers for tautomerization under different conditions. For the 2-hydroxypyridine/2-pyridone system, the activation energies for the double proton transfer have been computed using various DFT functionals and basis sets. nih.gov

| DFT Functional | Basis Set | Activation Energy (kJ/mol) |

|---|---|---|

| M062X | aug-cc-pvdz | Lowest calculated barrier |

| CAM-B3LYP | aug-cc-pvdz | Data available |

| B3LYP | 6-311++G** | Higher calculated barrier |

This table summarizes the calculated activation energies for the double proton transfer in the 2-hydroxypyridine/2-pyridone tautomerization using different computational methods. The choice of DFT functional and basis set can influence the resulting energy barrier. nih.gov

These calculations also reveal the significant impact of the solvent environment. For example, in a polar solvent like water, the transition state can be destabilized, leading to a higher activation barrier compared to the gas phase. nih.gov This level of detail is crucial for understanding and predicting the chemical behavior of the 6-aminopyridin-3-ol scaffold in different chemical and biological environments.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling